N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide
Description
N-[2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by:
- A 3-(trifluoromethyl)benzamide core, providing electron-withdrawing properties and metabolic stability.
This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the trifluoromethyl group and thiazole ring enhance binding affinity and pharmacokinetics.
Properties
IUPAC Name |
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c1-13-17(27-19(25-13)14-6-3-2-4-7-14)10-11-24-18(26)15-8-5-9-16(12-15)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONJFKXYCHOJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring and a trifluoromethyl group, which are known to influence biological activity. The structural formula is as follows:
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole have been reported to show inhibitory effects on various cancer cell lines.
Key Findings:
- Cytotoxicity : A study evaluated the cytotoxic effects of thiazole derivatives against several cancer cell lines, reporting IC50 values ranging from 10 µM to 50 µM depending on the derivative and cell line tested .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through various pathways such as the inhibition of topoisomerase enzymes and modulation of signaling pathways involved in cell cycle regulation .
- Case Study : In a recent case study, a derivative similar to this compound exhibited significant growth inhibition in MCF7 breast cancer cells with an IC50 value of 25 µM, demonstrating its potential as an anticancer agent .
Antimicrobial Activity
The compound's thiazole component may also contribute to antimicrobial properties. Thiazole derivatives have been documented for their efficacy against various bacterial strains.
Key Findings:
- Antibacterial Activity : Compounds structurally related to thiazoles have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values often reported in the range of 1–10 µg/mL .
- Case Study : A specific study on thiazole derivatives indicated that one compound had an MIC of 4 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Thiazole Core Formation
The 4-methyl-2-phenyl-1,3-thiazol-5-yl moiety is typically synthesized via the Hantzsch thiazole synthesis or modified cyclization methods:
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Reaction : Condensation of α-haloketones (e.g., 2-bromo-4-methylacetophenone) with thioureas or thioamides in the presence of base .
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Conditions : Ethanol or DMF, reflux (80–100°C), catalytic piperidine or K₂CO₃ .
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Example :
Benzamide Coupling
The final benzamide group is attached through amide bond formation :
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Method : Reaction of the amine-terminated ethyl-thiazole intermediate with 3-(trifluoromethyl)benzoyl chloride .
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Conditions : Triethylamine (TEA) or pyridine in dichloromethane (DCM), 0°C to room temperature .
Amide Bond Formation
The coupling of the ethyl-thiazole amine with 3-(trifluoromethyl)benzoyl chloride proceeds via nucleophilic acyl substitution:
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Side Products : Over-acylation (if excess acyl chloride is used) or hydrolysis of the acyl chloride under humid conditions .
Stability Considerations
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Thiazole Ring : Susceptible to acidic hydrolysis at elevated temperatures but stable under basic conditions .
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Trifluoromethyl Group : Electron-withdrawing effect enhances the benzamide’s resistance to enzymatic degradation .
Electrophilic Aromatic Substitution (EAS)
The phenyl group on the thiazole can undergo nitration or sulfonation :
-
Example :
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Regioselectivity : Directed by the electron-donating methyl group at position 4, favoring para substitution .
Thiazole Ring Modifications
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Oxidation : The methyl group at position 4 can be oxidized to a carboxylic acid using KMnO₄ .
-
Halogenation : Bromination at position 5 of the thiazole using NBS (N-bromosuccinimide) .
Reaction Data Table
Challenges and Optimization
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
